
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride typically involves the reaction of 2-aminoethanol with propargyl bromide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 4°C) and then gradually warmed to room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.
Applications De Recherche Scientifique
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form coordination complexes with metal ions, influencing catalytic processes in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(prop-2-yn-1-ylamino)ethanol: Similar in structure but without the hydrochloride group.
Propargylamine: Contains the propargyl group but lacks the ethanol moiety.
2-aminoethanol: Lacks the propargyl group but shares the ethanolamine structure.
Uniqueness
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride is unique due to the presence of both the propargyl and ethanolamine groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in synthesis and research .
Propriétés
Numéro CAS |
1354960-70-5 |
|---|---|
Formule moléculaire |
C5H10ClNO |
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
2-(prop-2-ynylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H |
Clé InChI |
MQUOCZHRMSVMEL-UHFFFAOYSA-N |
SMILES canonique |
C#CCNCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
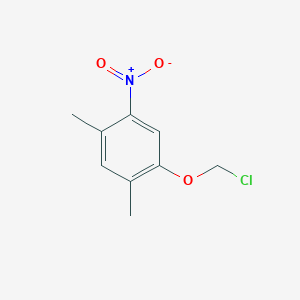
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
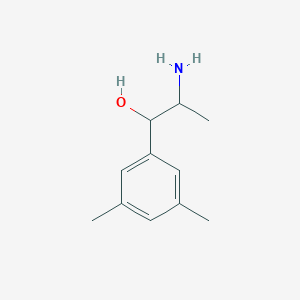
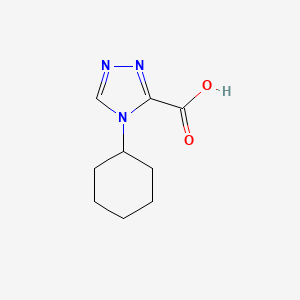
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
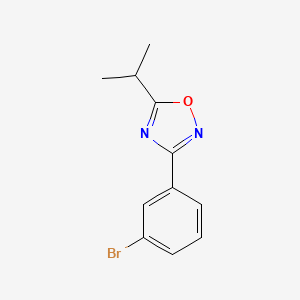
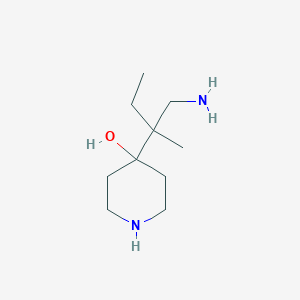
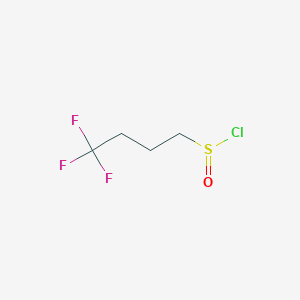
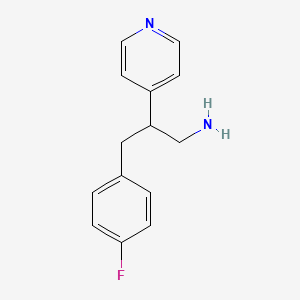
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
